octahydro-1H-pyrano[4,3-b]pyridine hydrochloride
Overview
Description
Octahydro-1H-pyrano[4,3-b]pyridine is a heterocyclic compound . It is a member of the pyrazolopyridines family, which are important frameworks for the discovery of potent bioactive agents in pharmaceuticals and agrochemicals .
Synthesis Analysis
A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced . This method provided the desired products with moderate to good yields .Molecular Structure Analysis
The molecular structure of octahydro-1H-pyrano[4,3-b]pyridine is represented by the Inchi Code: 1S/C8H15NO/c1-3-9-5-8-6-10-4-2-7 (1)8/h7-9H,1-6H2 .Chemical Reactions Analysis
The synthesis of octahydro-1H-pyrano[4,3-b]pyridine involves a sequential opening/closing cascade reaction . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .Scientific Research Applications
Antiviral and Antileishmanial Activities
Octahydro-1H-pyrano[4,3-b]pyridine derivatives have been synthesized and evaluated for potential antiviral and antileishmanial activities. These compounds were prepared through an ionic liquid-mediated and promoted multi-component reaction, showcasing promising biological activities in this domain (Fan et al., 2010).
Anticonvulsant Properties
The derivatives of octahydro-1H-pyrano[4,3-b]pyridine have shown significant potential in the field of anticonvulsant medications. Studies have focused on the development of methods to obtain new condensed heterocycles with anticonvulsant properties, leading to the synthesis of pyrano[4′,3′:4,5]pyrido[2,3-b]furo[3,2-d]pyrimidines and pyrano[4′,3′:4,5]pyrido[2,3-b]furo[3,2-d]pyridines, indicating a promising avenue for therapeutic applications (Paronikyan et al., 2002).
Synthesis and Applications in Medicinal Chemistry
Octahydro-1H-pyrano[4,3-b]pyridine compounds are integral in the synthesis of various heterocyclic compounds due to their structural diversity and potential biological activities. The synthesis procedures have evolved to incorporate methods like basic ionic liquid catalysis, offering a route to efficiently create pyrano[2,3-d]pyrimidinone and pyrido[2,3-d]pyrimidine derivatives, which are significant in medicinal chemistry due to their bioavailability and broad applicability (Jolodar et al., 2017).
Mechanism of Action
While the mechanism of action for octahydro-1H-pyrano[4,3-b]pyridine hydrochloride is not explicitly mentioned in the search results, it’s worth noting that pyrazolo[3,4-b]pyridines, a related group of compounds, have been evaluated for activity and access to pharmaceutical products, which have been applied with selective antibacterial, antiviral, antifungal, and antitumor activity .
Safety and Hazards
Properties
IUPAC Name |
2,3,4,4a,5,7,8,8a-octahydro-1H-pyrano[4,3-b]pyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c1-2-7-6-10-5-3-8(7)9-4-1;/h7-9H,1-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDMJCYCCRNQDJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COCCC2NC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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